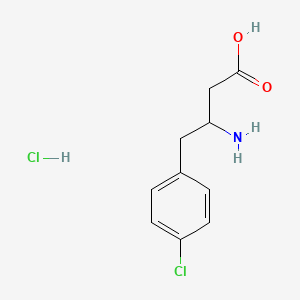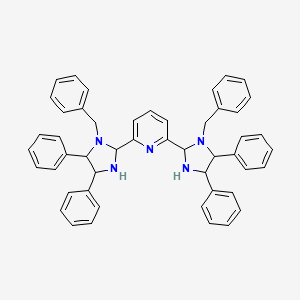
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine is a complex organic compound known for its unique structure and versatile applications. This compound, often referred to by its chemical formula C49H45N5, is characterized by the presence of two imidazolidine rings attached to a pyridine core. It is primarily used as a chiral ligand in asymmetric synthesis and catalysis, making it a valuable tool in organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 1-benzyl-4,5-diphenylimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization and distillation .
化学反应分析
Types of Reactions
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of one substituent with another, leading to a variety of derivatives .
科学研究应用
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine involves its role as a chiral ligand. It coordinates with metal ions to form chiral metal complexes, which then catalyze asymmetric reactions. The imidazolidine rings provide steric and electronic environments that favor the formation of one enantiomer over the other, leading to high enantioselectivity in the reactions .
相似化合物的比较
Similar Compounds
2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine: Another chiral ligand with a similar pyridine core but different substituents on the imidazolidine rings.
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)benzene: Similar structure but with a benzene core instead of pyridine.
Uniqueness
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. Its specific structure allows for precise control over the stereochemistry of the products, making it a valuable tool in both academic research and industrial applications .
属性
分子式 |
C49H45N5 |
|---|---|
分子量 |
703.9 g/mol |
IUPAC 名称 |
2,6-bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine |
InChI |
InChI=1S/C49H45N5/c1-7-20-36(21-8-1)34-53-46(40-28-15-5-16-29-40)44(38-24-11-3-12-25-38)51-48(53)42-32-19-33-43(50-42)49-52-45(39-26-13-4-14-27-39)47(41-30-17-6-18-31-41)54(49)35-37-22-9-2-10-23-37/h1-33,44-49,51-52H,34-35H2 |
InChI 键 |
XLWFDEFJSJPDND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(C(NC2C3=NC(=CC=C3)C4NC(C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
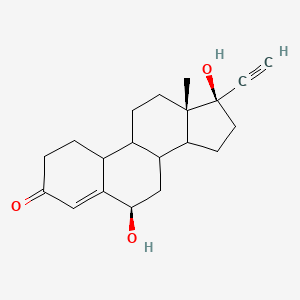
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)

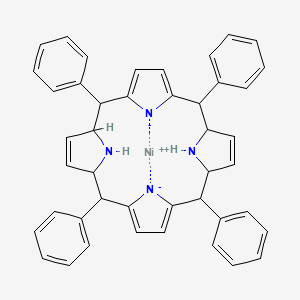
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)
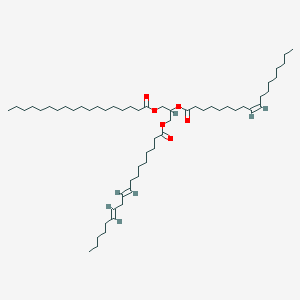
![(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B15287316.png)

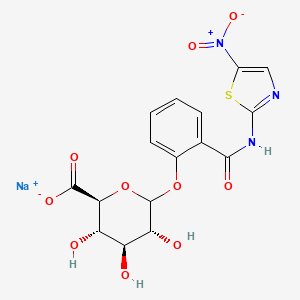
![[5-Hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15287335.png)
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
